molecular formula C8H6ClFO2S B11817771 2-(4-Chlorophenyl)ethenesulfonyl fluoride

2-(4-Chlorophenyl)ethenesulfonyl fluoride

Cat. No.: B11817771
M. Wt: 220.65 g/mol
InChI Key: UVUNWXQELONMGK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethenesulfonyl fluoride is an organic compound with the molecular formula C8H6ClFO2S. It is a derivative of ethenesulfonyl fluoride, where a 4-chlorophenyl group is attached to the ethene moiety. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)ethenesulfonyl fluoride typically involves the reaction of 4-chlorophenylboronic acid with ethenesulfonyl fluoride under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethenesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like potassium carbonate, nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in organic solvents like THF or dichloromethane at controlled temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions yield sulfonamide or sulfonate ester derivatives, while addition reactions produce β-sultams .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the modification of target molecules. The compound can inhibit enzymes by reacting with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

2-(4-Chlorophenyl)ethenesulfonyl fluoride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H6ClFO2S

Molecular Weight

220.65 g/mol

IUPAC Name

2-(4-chlorophenyl)ethenesulfonyl fluoride

InChI

InChI=1S/C8H6ClFO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H

InChI Key

UVUNWXQELONMGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)F)Cl

Origin of Product

United States

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